molecular formula C24H23NO7 B11157504 N-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-tyrosine

N-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-tyrosine

Cat. No.: B11157504
M. Wt: 437.4 g/mol
InChI Key: IQARDSQCGXRESH-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-tyrosine is a complex organic compound that features a benzo[c]chromene core linked to an L-tyrosine moiety via an oxyacetyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-tyrosine typically involves multiple steps:

    Formation of the Benzo[c]chromene Core: This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Attachment of the Oxyacetyl Group: The benzo[c]chromene core is then reacted with a suitable acylating agent, such as acetyl chloride, in the presence of a base like pyridine.

    Coupling with L-Tyrosine: The final step involves coupling the oxyacetylated benzo[c]chromene with L-tyrosine using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated synthesis platforms to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial for scalable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzo[c]chromene core can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the benzo[c]chromene core can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of reduced benzo[c]chromene derivatives.

    Substitution: Formation of substituted benzo[c]chromene derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, N-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-tyrosine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a valuable tool for investigating cellular processes and signaling pathways.

Medicine

In medicine, this compound is being explored for its therapeutic potential. Its structural features suggest it could act as an inhibitor or modulator of certain biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of high-value chemicals. Its versatility in chemical reactions makes it a valuable asset for industrial applications.

Mechanism of Action

The mechanism of action of N-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-tyrosine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[c]chromene core can bind to active sites, while the L-tyrosine moiety can interact with amino acid residues, modulating the activity of the target protein. This dual interaction can lead to inhibition or activation of the target, affecting downstream signaling pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-tyrosine is unique due to the presence of the L-tyrosine moiety, which provides specific interactions with biological targets that are not possible with other amino acids. This specificity can lead to unique biological activities and therapeutic potential, distinguishing it from similar compounds.

Properties

Molecular Formula

C24H23NO7

Molecular Weight

437.4 g/mol

IUPAC Name

(2S)-3-(4-hydroxyphenyl)-2-[[2-[(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetyl]amino]propanoic acid

InChI

InChI=1S/C24H23NO7/c26-15-7-5-14(6-8-15)11-20(23(28)29)25-22(27)13-31-16-9-10-18-17-3-1-2-4-19(17)24(30)32-21(18)12-16/h5-10,12,20,26H,1-4,11,13H2,(H,25,27)(H,28,29)/t20-/m0/s1

InChI Key

IQARDSQCGXRESH-FQEVSTJZSA-N

Isomeric SMILES

C1CCC2=C(C1)C3=C(C=C(C=C3)OCC(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O)OC2=O

Canonical SMILES

C1CCC2=C(C1)C3=C(C=C(C=C3)OCC(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)OC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.